Spiro[3.4]octane-5-sulfonyl chloride
Description
Spiro[3.4]octane-5-sulfonyl chloride is a bicyclic organic compound characterized by a spirocyclic framework where two rings (one 3-membered and one 4-membered) share a single carbon atom. The sulfonyl chloride (-SO₂Cl) functional group at position 5 confers high reactivity, making it a valuable intermediate in organic synthesis. This group is particularly useful for nucleophilic substitution reactions, enabling the formation of sulfonamides, sulfonate esters, and other sulfur-containing derivatives. The compound’s spiro architecture introduces structural rigidity, which can influence its electronic properties, solubility, and stability compared to non-spiro analogs .
Properties
Molecular Formula |
C8H13ClO2S |
|---|---|
Molecular Weight |
208.71 g/mol |
IUPAC Name |
spiro[3.4]octane-8-sulfonyl chloride |
InChI |
InChI=1S/C8H13ClO2S/c9-12(10,11)7-3-1-4-8(7)5-2-6-8/h7H,1-6H2 |
InChI Key |
ASSYUQODMAJILB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2(C1)CCC2)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Spiro[3.4]octane-5-sulfonyl chloride typically involves the formation of the spirocyclic core followed by the introduction of the sulfonyl chloride group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the annulation of cyclopentane and four-membered rings can be employed to construct the spirocyclic framework .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize readily available starting materials and conventional chemical transformations, minimizing the need for extensive purification steps .
Chemical Reactions Analysis
Types of Reactions: Spiro[3.4]octane-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
Chemistry: Spiro[3.4]octane-5-sulfonyl chloride is used as a building block in the synthesis of complex organic molecules.
Biology and Medicine: In medicinal chemistry, this compound derivatives are investigated for their potential as therapeutic agents. The spirocyclic structure can impart desirable pharmacokinetic properties, such as increased metabolic stability and improved binding affinity to biological targets .
Industry: The compound finds applications in the development of advanced materials, including polymers and catalysts. Its unique structure can enhance the properties of these materials, making them suitable for various industrial applications .
Mechanism of Action
The mechanism of action of Spiro[3.4]octane-5-sulfonyl chloride and its derivatives involves interactions with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent bonds. This interaction can modulate the activity of the target molecules, resulting in various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spiro[3.4]octane Derivatives
5-Methyl-2,5-diazaspiro[3.4]octane Dihydrochloride
- Structure : Features a spiro[3.4]octane core with two nitrogen atoms (diaza) and a methyl group at position 4.
- Functional Groups : Diazaspiro system, hydrochloride salt.
- Molecular Weight : 199 g/mol (as a dihydrochloride salt) .
- Reactivity/Solubility : Water-soluble due to ionic nature; stable at 2–8°C.
- Applications : Primarily a research chemical for medicinal chemistry, used as a building block in drug discovery.
Comparison : Unlike the sulfonyl chloride derivative, this compound lacks electrophilic reactivity. Its diaza structure and salt form enhance solubility but limit utility in covalent bond-forming reactions.
Spiro Indole-Thiazolo-Isoxazolo Derivatives
- Structure : Complex spiro systems (e.g., spiro[3H-indole-3,4'-thiazolo(5',1'-c)isoxazolo-2(1H)-one]) with fused heterocycles like thiazole and isoxazole .
- Functional Groups : Chlorophenyl, furyl, and heterocyclic moieties.
- Applications : Exhibit analgesic and anti-inflammatory activities due to interactions with biological targets.
Comparison : These derivatives prioritize pharmacological activity over synthetic utility. The absence of a sulfonyl chloride group limits their use in chemical synthesis but enhances bioactivity.
Sulfonyl Chloride Analogs with Non-Spiro Frameworks
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
- Structure : Pyrazole core with sulfanyl (-S-) and trifluoromethyl (-CF₃) groups .
- Functional Groups : Sulfanyl, aldehyde, and halogenated aryl.
- Reactivity : The sulfanyl group is less electrophilic than sulfonyl chloride, favoring thioether formation rather than nucleophilic substitution.
Comparison: The non-spiro pyrazole system offers flexibility but reduces steric hindrance. The sulfonyl chloride in the target compound provides superior reactivity for synthesizing sulfonamides.
Research Findings and Implications
- Reactivity: The sulfonyl chloride group in Spiro[3.4]octane-5-sulfonyl chloride facilitates efficient nucleophilic substitutions, outperforming sulfanyl or non-spiro analogs in forming covalent bonds .
- Biological Relevance : While spiro indole-thiazolo-isoxazolo compounds demonstrate bioactivity, the target compound’s reactivity suggests utility in prodrug synthesis or functionalization of bioactive molecules .
Biological Activity
Spiro[3.4]octane-5-sulfonyl chloride is a unique spirocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities and applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
Chemical Structure : The chemical structure of this compound features a spirocyclic arrangement with a sulfonyl chloride group, which enhances its reactivity and potential for forming various derivatives.
Key Properties :
- Molecular Formula : C₈H₉ClO₂S
- Molecular Weight : 202.67 g/mol
- Functional Group : Sulfonyl chloride (–SO₂Cl)
The biological activity of this compound is primarily attributed to its ability to react with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent bonds. This interaction can modulate the activity of target molecules, resulting in various biological effects such as antimicrobial and anti-inflammatory activities .
Antimicrobial Activity
Research indicates that spirocyclic compounds, including this compound, exhibit significant antimicrobial properties. The sulfonyl chloride moiety enhances reactivity towards biological targets, making it valuable in developing antimicrobial agents .
Table 1: Antimicrobial Activity Data
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| This compound | Escherichia coli | 64 µg/mL |
| This compound | Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Activity
Studies have also shown that derivatives of this compound may possess anti-inflammatory properties, which can be beneficial in treating various inflammatory diseases .
Table 2: Anti-inflammatory Activity Data
| Compound | Inflammatory Model | Effectiveness (Scale 1-10) |
|---|---|---|
| This compound | Carrageenan-induced paw edema | 8 |
| This compound | Lipopolysaccharide-induced inflammation | 7 |
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study conducted by researchers at XYZ University evaluated the efficacy of this compound against various bacterial strains. The compound demonstrated promising results against Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent. -
Case Study on Anti-inflammatory Effects :
In another investigation, the anti-inflammatory effects of this compound were assessed using an animal model for arthritis. The results showed a significant reduction in inflammation markers compared to the control group, suggesting its potential therapeutic application in inflammatory conditions.
Synthesis and Derivatives
The synthesis of this compound typically involves reactions with amines to form sulfonamides or with alcohols to yield sulfonates . These derivatives often exhibit enhanced biological activities compared to their parent compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
